molecular formula C16H15N5O2S B2532012 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2034523-09-4

1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2532012
CAS No.: 2034523-09-4
M. Wt: 341.39
InChI Key: IRNUPRQLMCJWCN-UHFFFAOYSA-N
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Description

1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with a thiophene ring and a triazole-functionalized azetidine moiety. This structure combines a rigid bicyclic system with polar functional groups, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions. The thiophene and triazole groups enhance π-π stacking and metal-binding capabilities, respectively, while the azetidine ring contributes to conformational rigidity .

Properties

IUPAC Name

1-methyl-4-thiophen-2-yl-5-[3-(triazol-1-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-19-10-13(12(7-15(19)22)14-3-2-6-24-14)16(23)20-8-11(9-20)21-5-4-17-18-21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNUPRQLMCJWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a “click” reaction, which involves the cycloaddition of an azide and an alkyne.

    Construction of the azetidine ring: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.

    Coupling of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Final assembly: The final step involves the condensation of the intermediate products to form the desired compound under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene or triazole rings, using reagents like halogens or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Biological Studies:

    Industrial Applications: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Patent Literature

The European patent EP 1 926 722 B1 (Example 74) describes compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (compound 63) and related derivatives . These analogues share similarities with the target compound, such as:

  • Heterocyclic cores: Benzoimidazole vs. dihydropyridinone.
  • Substituent patterns : Triazole/imidazole groups and aryl/heteroaryl substituents.
  • Functional groups : Trifluoromethyl groups (in analogues) vs. thiophene (in the target compound).
Table 1: Structural and Functional Comparison
Feature Target Compound Patent Compound 63
Core structure 1,2-dihydropyridin-2-one Benzoimidazole
Azetidine substituent 3-(1H-1,2,3-triazol-1-yl)azetidine None
Aromatic substituent Thiophen-2-yl 5-Trifluoromethyl-1H-imidazol-2-yl
Polar groups Carbonyl, triazole Trifluoromethyl, amine
Molecular weight Not reported ~550 g/mol (estimated)

Pharmacophoric and Physicochemical Differences

  • Solubility : The target compound’s thiophene and triazole-azetidine groups may improve aqueous solubility compared to the highly lipophilic trifluoromethyl groups in patent compound 63 .
  • Binding affinity : The azetidine-triazole moiety could enable stronger interactions with metal-dependent enzymes (e.g., kinases) compared to imidazole-based analogues .

Research Findings and Limitations

  • Crystallographic data: Structural refinement tools like SHELXL () and visualization software (WinGX/ORTEP, ) are critical for analyzing such complex molecules.
  • Biological activity : While patent compounds exhibit activity against kinases (implied by trifluoromethyl and imidazole groups), the target compound’s thiophene-triazole system may shift selectivity toward cytochrome P450 or protease targets .

Biological Activity

The compound 1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S. Its structure features a dihydropyridinone core, a thiophene ring, and a triazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing triazole and thiophene rings often exhibit significant anticancer properties . The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,2,4-triazole have shown promising results in inhibiting the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity , which is common among heterocyclic compounds. Studies have shown that similar thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry examined several derivatives of triazole-thiophene compounds for their anticancer efficacy. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics .

Cell LineIC50 (μM)
HCT-1166.2
T47D27.3
MCF-715.0

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of similar thiophene derivatives. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus20
Escherichia coli30

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